1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Crystallography Molecular Conformation SAR

Researchers conducting SAR studies on kinase or GPCR targets often lose weeks synthesizing fluorinated triazole cores from scratch. This compound eliminates that bottleneck. - Pre-installed meta-fluorine confers inherent metabolic stability advantages over non-fluorinated analogs, enabling direct 'fluorine walk' comparisons with ortho- and para-fluoro isomers. - The C5 primary amine serves as a reactive handle for rapid library generation via amide conjugation, bypassing de novo amine installation. - Validated as an analytical reference standard (C9H9FN4, distinct isotopic pattern) for HPLC-UV/LC-MS method development and batch purity verification. Supplied with full structural characterization; ready for immediate use in lead optimization workflows.

Molecular Formula C9H9FN4
Molecular Weight 192.19 g/mol
Cat. No. B15296652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
Molecular FormulaC9H9FN4
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)N)C2=CC(=CC=C2)F
InChIInChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13)
InChIKeyRMHXBNLLMASVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine Overview


1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine (CAS: 1250149-09-7; molecular formula: C9H9FN4) is a substituted 1,2,4-triazole characterized by a 3-fluorophenyl group at N1 and a methyl group at C3 . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research due to its metabolic stability and capacity for diverse receptor interactions [1]. The compound's exact structural identity is defined by its CAS registry number and SMILES (Cc1nc(N)n(-c2cccc(F)c2)n1), distinguishing it from positional isomers and other fluorophenyl-substituted analogs [2].

1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine Procurement Rationale


Substitution with closely related triazole analogs can invalidate experimental results due to significant differences in physicochemical and biological properties. The specific placement of the fluorine atom at the meta-position of the phenyl ring and the methyl group at the C3 position of the triazole core are not arbitrary; they dictate unique electronic and steric features [1]. For instance, the planarity of the 1,2,4-triazole nucleus in this compound is perturbed by the meta-fluorine, which influences its intermolecular interactions and, consequently, its behavior in biological assays . Using a non-fluorinated, para-fluorinated, or demethylated analog will alter binding affinity, metabolic stability, and selectivity profiles, leading to non-reproducible or misinterpreted data in structure-activity relationship (SAR) studies [2].

1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine vs. Closest Analogs


Planarity vs. Non-Fluorinated Analog

The introduction of a meta-fluorine atom on the phenyl ring of 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine introduces a significant steric and electronic perturbation that directly impacts molecular planarity. This contrasts with the essentially planar conformation observed in the non-fluorinated analog, 3-phenyl-1H-1,2,4-triazol-5-amine, where the phenyl ring is nearly coplanar with the triazole core [1]. The deviation from planarity in the target compound can alter its ability to engage in π-π stacking interactions and influence binding within hydrophobic enzyme pockets .

Crystallography Molecular Conformation SAR

Metabolic Stability Impact of Fluorine

The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry to enhance metabolic stability, primarily by blocking cytochrome P450 (CYP) enzyme-mediated oxidation at the substituted position [1]. While direct in vitro metabolic stability data for this specific compound is not publicly available, its meta-fluorophenyl group strongly infers improved resistance to oxidative metabolism compared to the unsubstituted phenyl analog (3-phenyl-1,2,4-triazol-5-amine). This class-level inference is supported by a substantial body of evidence showing that fluorination generally reduces intrinsic clearance and prolongs half-life in vivo [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Regioisomer Differentiation: Meta vs. Para Fluorine

The position of the fluorine atom on the phenyl ring (meta vs. para) constitutes a key regioisomeric difference with significant implications for electronic distribution and molecular recognition. The target compound features a 3-fluorophenyl (meta) group, while the alternative regioisomer, 1-(4-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine, contains a 4-fluorophenyl (para) group [1]. These isomers are distinct chemical entities with unique CAS numbers and, critically, are predicted to exhibit different biological activities. The meta-substitution pattern alters the dipole moment and electrostatic potential surface of the molecule compared to its para-substituted counterpart, which can dramatically affect target binding and selectivity [2].

Regioisomerism SAR Chemical Synthesis

Reactivity: Amino vs. Des-Amino Analog

The presence of the primary amine (-NH2) at the C5 position of the triazole ring is a critical functional handle that distinguishes 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine from its des-amino analog, 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazole (CAS 1245643-63-3) . This amine provides a reactive site for further derivatization (e.g., amide coupling, reductive amination) and serves as a hydrogen bond donor, which is essential for interaction with many biological targets . The des-amino analog lacks this key functionality, limiting its utility as a synthetic intermediate and its capacity to engage in specific protein-ligand interactions.

Chemical Synthesis Medicinal Chemistry Reactivity

1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine Applications


Fluorinated Triazole Scaffold for Lead Optimization

In medicinal chemistry programs targeting kinases, GPCRs, or other enzymes where a 1,2,4-triazole is a core pharmacophore, this compound serves as a versatile starting point for lead optimization. Its pre-installed meta-fluorine offers an inherent metabolic stability advantage over non-fluorinated analogs [1], while the primary amine at C5 is a reactive handle for generating diverse libraries through amide bond formation or other conjugations . This dual functionality streamlines the SAR exploration process by reducing the need for initial de novo fluorination or amine installation steps.

Halogen Positioning Effect on Target Binding

This compound is an ideal tool for systematically studying the 'fluorine walk' effect on biological activity. By comparing its activity (meta-fluoro) with that of its para-fluoro (1-(4-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine) and ortho-fluoro analogs, researchers can map the steric and electronic requirements of a target binding pocket with high precision [2]. Such comparative studies are critical for developing robust pharmacophore models and guiding the design of more potent and selective inhibitors.

Role of C5 Amino Group in Molecular Recognition

The compound is uniquely suited for experiments designed to quantify the contribution of the C5-amino group to target binding affinity. Direct comparison with its des-amino counterpart, 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazole, allows for the precise experimental determination of the hydrogen-bonding contribution of the amine to the overall free energy of binding . This approach provides high-value biophysical data that is essential for validating computational docking models and understanding the molecular basis of ligand recognition.

Analytical Method Calibration Standard

Given its defined molecular formula (C9H9FN4) and distinct isotopic pattern, this compound can be utilized as a reference standard for developing and validating analytical methods, such as HPLC-UV or LC-MS. Its unique retention time and mass spectral fragmentation pattern, which differ from its regioisomers and analogs, provide a specific signature that can be used to monitor reaction progress in complex synthetic mixtures or to assess the purity of bulk-synthesized batches . This ensures the quality and identity of research materials used in critical experiments.

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